REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH:11](OCC)[O:12]CC)[S:9][CH:10]=1)=[O:5])[CH3:2].Cl>CC(C)=O>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH:11]=[O:12])[S:9][CH:10]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)C(OCC)OCC
|
Name
|
|
Quantity
|
3.73 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
37.3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |